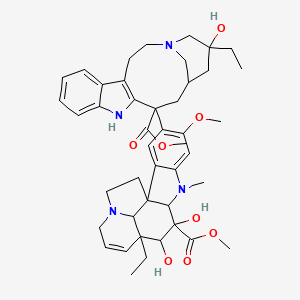
Adapalene (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adapalene (sodium salt) is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris. It is known for its anti-comedogenic, comedolytic, and anti-inflammatory properties. Adapalene (sodium salt) is a potent retinoic acid receptor agonist, which makes it effective in modulating cellular differentiation, keratinization, and inflammatory processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adapalene (sodium salt) can be synthesized through a multi-step process starting from naphthoic acid derivativesThe final step involves the conversion of adapalene to its sodium salt form by reacting it with sodium hydroxide in a suitable solvent such as tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of adapalene (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the stability and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Adapalene (sodium salt) undergoes various chemical reactions, including:
Oxidation: Adapalene can be oxidized under specific conditions to form degradation products.
Reduction: Although less common, reduction reactions can modify the structure of adapalene.
Substitution: Adapalene can undergo substitution reactions, particularly at the methoxyphenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Adapalene (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of retinoid chemistry and receptor interactions.
Biology: Investigated for its effects on cellular differentiation and proliferation.
Medicine: Widely used in dermatology for the treatment of acne and other skin conditions.
Industry: Utilized in the formulation of topical gels and creams for acne treatment
Wirkmechanismus
Adapalene (sodium salt) exerts its effects by binding to specific retinoic acid nuclear receptors (RARs), particularly RARβ and RARγ. This binding modulates gene expression, leading to changes in cellular differentiation, keratinization, and inflammatory responses. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of certain inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tretinoin: Another retinoid used for acne treatment but with a higher potential for irritation.
Tazarotene: More efficacious than adapalene but contraindicated in pregnant women due to its teratogenic effects
Uniqueness
Adapalene (sodium salt) is unique due to its superior stability and lower potential for irritation compared to other retinoids. It is also effective in combination with other acne treatments, such as benzoyl peroxide, enhancing its therapeutic efficacy .
Eigenschaften
Molekularformel |
C28H27NaO3 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
sodium;6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);/q;+1/p-1 |
InChI-Schlüssel |
ZETRSPVFAAAMSF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)[O-])C45CC6CC(C4)CC(C6)C5.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
